(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinecarbothioamide
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Overview
Description
(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinecarbothioamide is an organic compound characterized by the presence of a bromophenyl group attached to an ethylidene hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinecarbothioamide typically involves the condensation reaction between 4-bromoacetophenone and thiosemicarbazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carbonyl compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of iodophenyl derivatives.
Scientific Research Applications
(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinecarbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinecarbothioamide involves its interaction with molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can trigger various cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-N’-[1-(4-bromophenyl)ethylidene]benzohydrazide
- N’-(1-(4-bromophenyl)ethylidene)nicotinohydrazide
Uniqueness
(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinecarbothioamide is unique due to its specific structural features, such as the presence of both a bromophenyl group and a hydrazinecarbothioamide moiety. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
1850378-94-7 |
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Molecular Formula |
C9H10BrN3S |
Molecular Weight |
272.17 g/mol |
IUPAC Name |
[(E)-1-(4-bromophenyl)ethylideneamino]thiourea |
InChI |
InChI=1S/C9H10BrN3S/c1-6(12-13-9(11)14)7-2-4-8(10)5-3-7/h2-5H,1H3,(H3,11,13,14)/b12-6+ |
InChI Key |
OKNJXRBJRXAECS-WUXMJOGZSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)N)/C1=CC=C(C=C1)Br |
Canonical SMILES |
CC(=NNC(=S)N)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
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